molecular formula C30H24ClN3O B11535482 N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B11535482
M. Wt: 478.0 g/mol
InChI Key: LZVNUYWQOKXCRS-UZWMFBFFSA-N
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Description

N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine is a complex organic compound known for its diverse applications in scientific research This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The introduction of the 2-chlorobenzyl and 4-methylphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Condensation Reaction: The final step involves the condensation of the substituted pyrazole with benzaldehyde derivatives under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading

Properties

Molecular Formula

C30H24ClN3O

Molecular Weight

478.0 g/mol

IUPAC Name

(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]methanimine

InChI

InChI=1S/C30H24ClN3O/c1-22-15-17-23(18-16-22)28-19-30(34(33-28)26-11-3-2-4-12-26)32-20-24-9-6-8-14-29(24)35-21-25-10-5-7-13-27(25)31/h2-20H,21H2,1H3/b32-20+

InChI Key

LZVNUYWQOKXCRS-UZWMFBFFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)/N=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)N=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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